Estigmasteranos y derivados

Stigmastanes and their derivatives are a class of naturally occurring triterpenoids widely found in plant tissues, particularly in the roots, stems, and leaves. These compounds are characterized by a sterol skeleton with a unique methyl group at C-20 and a double bond between C-21 and C-22, differing from other sterols by their stigmastane structure. Stigmastanes exhibit diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. They are also used in the pharmaceutical industry as precursors for the synthesis of various bioactive compounds.

Structurally, derivatives of stigmastanes can be modified through functionalization at different positions, such as hydroxylation, methylation, or esterification, to enhance their pharmacological activities or improve their physicochemical properties. These modifications enable the development of new drugs with potential therapeutic applications in various diseases, including cardiovascular disorders and neurodegenerative conditions.

Due to their significant biological effects, stigmastanes and their derivatives have gained considerable interest in natural product research and drug discovery. Their study not only contributes to our understanding of plant secondary metabolism but also provides valuable leads for the development of novel medicinal agents.

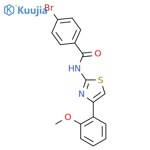

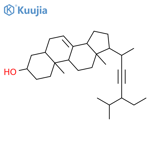

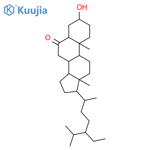

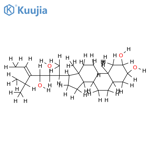

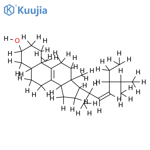

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

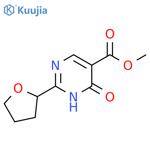

|

(24R)-5alpha-stigmast-7-en-22-yn-3beta-ol | 118112-67-7 | C29H46O |

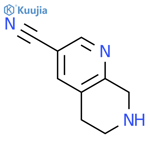

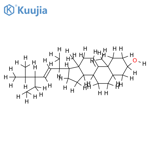

|

(24R)-3beta-hydroxy-5alpha-stigmastan-6-one | 101046-94-0 | C29H50O2 |

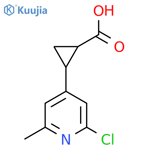

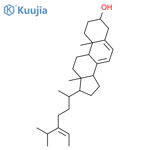

|

(22R,23R)-5alpha-stigmast-24(28)(E)-ene-2alpha,3alpha,22,23-tetraol | 110345-06-7 | C29H50O4 |

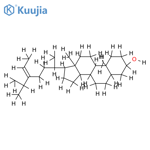

|

N/A | 74131-13-8 | C41H70O10 |

|

(3beta,5beta,22Z,24R)-form-Stigmasta-8,22-dien-3-ol | 173328-30-8 | C29H48O |

|

Indosterol | 53755-01-4 | C29H48O |

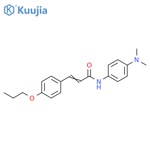

|

citrusteryl arachidate | 1236770-07-2 | C55H98O7 |

|

22,23-didehydro (E-)-3beta-28-Methystigmast-5-en-3-ol | 71497-03-5 | C30H50O |

|

(24Z)-Stigmasta-5,7,24(28)-trien-3beta-ol | 105927-52-4 | C29H46O |

|

(24(28)E)-24-ethylidenecholestan-3beta-ol | 65941-69-7 | C29H50O |

Literatura relevante

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

Proveedores recomendados

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados